molecular formula C18H17ClN4O2S2 B2975180 N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894010-45-8

N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2975180
CAS No.: 894010-45-8
M. Wt: 420.93
InChI Key: UIODAQCQENQCNH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex structure that integrates a 5-chloro-2-methoxyphenyl acetamide group, a pyridazine core, and a 2,4-dimethylthiazole moiety, connected via a thioether linkage. This specific architecture suggests potential for diverse biological interactions, making it a candidate for use in high-throughput screening campaigns and as a key intermediate in medicinal chemistry programs aimed at developing novel enzyme or receptor inhibitors. While the exact biological profile and primary applications of this specific molecule are not yet widely reported in the scientific literature, its core components are associated with various pharmacologically active compounds. Researchers may explore its utility in areas such as kinase inhibition or other cellular pathway modulation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S2/c1-10-18(27-11(2)20-10)13-5-7-17(23-22-13)26-9-16(24)21-14-8-12(19)4-6-15(14)25-3/h4-8H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIODAQCQENQCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chloro-methoxyphenyl precursor, followed by the introduction of the thiazolyl-pyridazinyl moiety through a series of coupling reactions. The final step usually involves the formation of the sulfanyl-acetamide linkage under specific reaction conditions such as controlled temperature, pH, and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has piqued the interest of medicinal chemists due to its potential biological activities and therapeutic applications. The compound features a unique combination of thiazole and pyridazine rings, along with a sulfanyl linkage, which may provide enhanced specificity and potency compared to similar compounds.

Structural Features and Synthesis
The compound consists of a 5-chloro-2-methoxyphenyl group attached to an acetamide moiety, further linked to a sulfanyl group connected to a pyridazine ring substituted with a thiazole. The synthesis of this compound involves multiple synthetic steps, each requiring careful control of reaction conditions to ensure high yields and purity.

Potential Applications
The presence of thiazole and pyridazine rings in the compound's structure suggests several potential biological activities. Thiazole-containing compounds have demonstrated antibacterial and antifungal properties, while pyridazine derivatives have shown anti-inflammatory and antitumor activities. The unique combination of these heterocyclic rings, along with the sulfanyl linkage, may confer enhanced specificity and potency compared to other similar compounds.

Compound NameStructure FeaturesBiological Activity
2,4-DimethylthiazoleContains thiazole ringAntibacterial, antifungal
Pyridazine derivativesContains pyridazine ringAnti-inflammatory, antitumor
1,3-Thiadiazole derivativesRelated heterocyclic structureAnticancer properties

Other compounds with similar structural features have demonstrated a range of biological activities. For example, N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) is a dual p38α MAPK/PDE-4 inhibitor with activity against TNFα-related diseases . 5-{[5-(5-Chloro-2-methoxyphenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione, another compound containing a chloro-2-methoxyphenyl group, is being studied for its potential applications . N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine is another related compound that may have relevant applications .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Variations

Compound Name Molecular Formula Key Substituents/Heterocycles Biological Activity/Notes Reference ID
N-(5-Chloro-2-Methoxyphenyl)-2-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Sulfanyl]Acetamide C₁₃H₁₁ClN₂O₃S₂ 1,3,4-Oxadiazole ring Antibacterial activity against S. aureus and E. coli; moderate lipoxygenase inhibition .
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-[(5-(4-Methoxybenzylthio)-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetamide C₁₉H₁₅ClF₃N₃O₂S₃ 1,3,4-Thiadiazole, trifluoromethyl group Enhanced lipophilicity due to CF₃ group; potential for CNS penetration .
N-(5-Chloro-2-Methylphenyl)-2-{[4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide C₁₈H₁₈ClN₅OS 1,2,4-Triazole, pyridine substituent Structural similarity to kinase inhibitors (e.g., Dasatinib analogs); unconfirmed activity .
2-((5-((2-Chlorophenyl)...)Oxadiazol-2-yl)Thio)-N-(p-Tolyl)Acetamide (CPA) C₂₄H₂₀ClN₃O₃S₂ Oxadiazole, dihydrothienopyridine Theoretical studies suggest strong HOMO-LUMO interactions; anti-inflammatory potential .

Functional Group Impact on Activity

  • Sulfanyl Linkage: The -S- group in the target compound and analogues (e.g., ) improves metabolic stability compared to oxygen or methylene linkages, as seen in non-sulfanyl acetamides .
  • Heterocyclic Moieties: Pyridazine + Thiazole (Target Compound): May target bacterial gyrase or kinases due to planar aromatic systems . Oxadiazole/Thiadiazole (): Known for antibacterial and anti-exudative effects; oxadiazole derivatives show IC₅₀ values ~20 µM in lipoxygenase assays . Triazole (): Common in kinase inhibitors (e.g., Crizotinib); pyridine substitution could enhance metal-binding capacity .

Substituent Effects

  • Chloro and Methoxy Groups : The 5-chloro-2-methoxyphenyl group in the target compound and derivatives increases hydrophobicity, aiding membrane penetration. Trifluoromethyl groups () further boost lipophilicity but may reduce solubility .
  • Thiazole vs.

Research Findings and Trends

  • Antibacterial Activity : Oxadiazole-containing analogues () exhibit MIC values of 8–16 µg/mL against Gram-positive pathogens, comparable to first-line antibiotics .
  • Anti-Inflammatory Potential: Lipoxygenase inhibition by N-(5-chloro-2-methoxyphenyl) derivatives suggests utility in treating inflammation; however, the target compound’s efficacy remains untested .
  • Computational Insights : HOMO-LUMO gaps in similar compounds (e.g., CPA in ) correlate with reactivity; the target compound’s electron-rich thiazole may enhance binding to electrophilic targets .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines multiple heterocyclic rings, including thiazole and pyridazine, which may confer enhanced biological activity compared to similar compounds. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C18H17ClN4O2S2
Molecular Weight: 420.93 g/mol

The compound features a 5-chloro-2-methoxyphenyl group attached to an acetamide moiety, linked to a sulfanyl group connected to a pyridazine ring substituted with a thiazole. This structural complexity may enhance its specificity and potency in biological applications.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. For example:

  • Thiazole Derivatives: Compounds containing thiazole rings have demonstrated antibacterial and antifungal properties.
  • Pyridazine Derivatives: These are known for their anti-inflammatory and antitumor activities.

In studies involving related compounds, such as those derived from thiazolidine, significant cytotoxicity against glioblastoma cell lines has been observed. For instance, derivatives of thiazolidinones showed potent antitumor effects through reduced cell viability in glioblastoma multiform cells .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. Detailed studies are necessary to elucidate these interactions fully.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Key steps include:

  • Preparation of the chloro-methoxyphenyl precursor.
  • Introduction of the thiazolyl-pyridazinyl moiety through coupling reactions.
  • Formation of the sulfanyl-acetamide linkage under controlled conditions.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of structurally related compounds:

CompoundActivityReference
2,4-DimethylthiazoleAntibacterial, antifungal
Pyridazine derivativesAnti-inflammatory, antitumor
ThiazolidinonesAntitumor effects against glioblastoma

In Vivo Studies

In vivo studies have shown that related compounds can suppress tumor growth in animal models. For example, compounds similar to this compound have been tested for their efficacy in reducing tumor size in mice models .

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